7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulfonic acid is a complex organic compound with significant applications in various fields. It is a derivative of naphthalene, characterized by the presence of amino, hydroxy, phenylazo, and sulfonic acid groups. This compound is known for its vibrant color properties, making it a valuable precursor in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulfonic acid typically involves the diazotization of aniline followed by coupling with naphthol derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the amino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Nucleophiles: The azo group can react with nucleophiles, leading to the formation of new compounds.
Complex Formation: The sulfonic acid group can form stable complexes with metal ions, enhancing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Acid Red 33: 5-Amino-4-hydroxy-3-phenylazo-2,7-naphthalenedisulfonic acid disodium salt.
Calmagite: 1-(1-Hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid.
Uniqueness
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its ability to form stable azo bonds and interact with various reagents makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
83006-40-0 |
---|---|
Molecular Formula |
C16H13N3O4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
7-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13N3O4S/c17-11-6-7-13-10(8-11)9-14(24(21,22)23)15(16(13)20)19-18-12-4-2-1-3-5-12/h1-9,20H,17H2,(H,21,22,23) |
InChI Key |
XLFWWVGLOLLVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.